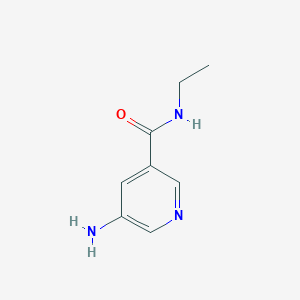

5-Amino-N-ethylnicotinamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5-amino-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3,(H,11,12) |

InChI Key |

JXOCJNVGHMKPKO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=CN=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of 5-Amino-N-ethylnicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-N-ethylnicotinamide, and its closely related and more extensively studied analog 5-amino-1-methylquinolinium (5-amino-1MQ), are potent inhibitors of the enzyme Nicotinamide N-methyltransferase (NNMT). The primary mechanism of action of these compounds is the competitive inhibition of NNMT, which plays a crucial role in the regulation of nicotinamide (NAM) and S-adenosylmethionine (SAM) metabolism. By blocking the methylation of nicotinamide, this compound effectively increases the intracellular pool of NAM available for the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. The resulting elevation in cellular NAD+ levels has significant downstream effects on various signaling pathways and metabolic processes, making NNMT inhibitors a subject of intense research for their potential therapeutic applications in metabolic disorders, oncology, and age-related diseases. This guide provides a comprehensive overview of the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols, and key signaling pathways affected by this compound and its analogs.

Core Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The central mechanism of action of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1][2]. This enzymatic reaction is a key step in the catabolism of nicotinamide.

By inhibiting NNMT, this compound prevents the consumption of both NAM and SAM[2]. This has two major consequences:

-

Increased Nicotinamide Availability for NAD+ Synthesis: The inhibition of NNMT leads to an accumulation of intracellular nicotinamide. This surplus NAM is then utilized by the NAD+ salvage pathway, a series of enzymatic reactions that recycle NAM back into the essential coenzyme NAD+. The rate-limiting enzyme in this pathway is Nicotinamide phosphoribosyltransferase (NAMPT)[3]. The increased availability of the substrate (NAM) for NAMPT drives the synthesis of NAD+.

-

Modulation of the S-adenosylmethionine (SAM) Cycle: By preventing the consumption of SAM for nicotinamide methylation, NNMT inhibitors can also influence the cellular methylation potential. The SAM cycle is critical for numerous cellular processes, including DNA methylation and histone modification.

The elevation of cellular NAD+ levels is a primary consequence of NNMT inhibition and is responsible for many of the observed downstream biological effects. NAD+ is a crucial cofactor for several classes of enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as gene expression, DNA repair, and metabolic regulation[1][4][5][6].

Quantitative Data

The following tables summarize the key quantitative data reported for the NNMT inhibitor 5-amino-1-methylquinolinium (5-amino-1MQ), a close analog of this compound.

| Parameter | Value | Conditions | Reference |

| IC50 for NNMT | 1.2 µM | 50 µM SAM, 100 µM NCA | [7] |

| EC50 for 1-MNA reduction | 2.3 ± 1.1 µM | Differentiated adipocytes | [8] |

| EC50 for lipogenesis inhibition | ~30 µM | 3T3-L1 adipocytes | [7] |

Table 1: In Vitro and Cellular Activity of 5-amino-1MQ

| Parameter | Dosage | Animal Model | Key Findings | Reference |

| Body Weight Reduction | 20 mg/kg (SC, 3x daily) | Diet-induced obese (DIO) mice | Progressive loss of body weight over 11 days | [8] |

| Adipose Tissue Mass Reduction | 20 mg/kg | DIO mice | Significant reduction in white adipose tissue mass | [9] |

| Muscle Regeneration | 5 and 10 mg/kg | 24-month old mice | Accelerated muscle regeneration post-injury | [7] |

Table 2: In Vivo Efficacy of 5-amino-1MQ

Signaling Pathways and Experimental Workflows

Signaling Pathway of NNMT Inhibition

The inhibition of NNMT by this compound initiates a cascade of events that modulate cellular metabolism and signaling. The following diagram illustrates the core signaling pathway.

Caption: Signaling pathway of NNMT inhibition by this compound.

Experimental Workflow for Determining NNMT Inhibitory Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of a compound against NNMT.

Caption: Experimental workflow for an in vitro NNMT inhibition assay.

Detailed Experimental Protocols

In Vitro NNMT Inhibition Assay (HPLC-based)

This protocol is adapted from methodologies used to characterize NNMT inhibitors[10].

5.1.1 Materials and Reagents

-

Recombinant human NNMT enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

Nicotinamide (Substrate)

-

S-adenosylmethionine (SAM) (Cofactor)

-

This compound (Test Inhibitor)

-

1-Methylnicotinamide (1-MNA) standard

-

Perchloric acid (for quenching)

-

96-well microplate

-

HPLC system with a C18 reverse-phase column and UV detector

5.1.2 Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

-

Prepare stock solutions of Nicotinamide and SAM in Assay Buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control (e.g., DMSO).

-

Recombinant NNMT enzyme.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

To each well, add a mixture of Nicotinamide and SAM to initiate the enzymatic reaction. Final concentrations should be optimized, for example, 100 µM Nicotinamide and 50 µM SAM.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

-

Quenching:

-

Stop the reaction by adding a small volume of cold perchloric acid to each well to precipitate the enzyme.

-

-

Sample Preparation for HPLC:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Inject the samples onto a C18 reverse-phase column.

-

Use an isocratic mobile phase (e.g., a mixture of an ion-pairing agent in an aqueous buffer and methanol).

-

Detect the product, 1-MNA, by UV absorbance at approximately 265 nm.

-

Quantify the amount of 1-MNA produced by comparing the peak area to a standard curve of known 1-MNA concentrations.

-

5.1.3 Data Analysis

-

Calculate the percentage of NNMT inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Lipogenesis Assay in 3T3-L1 Adipocytes

This protocol is based on methods used to assess the metabolic effects of NNMT inhibitors in cell culture[8].

5.2.1 Materials and Reagents

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin

-

Differentiation cocktail: Insulin, Dexamethasone, and IBMX

-

This compound

-

Oil Red O staining solution

-

Isopropanol

5.2.2 Cell Culture and Differentiation

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and antibiotics.

-

Plate the cells in 24-well plates and grow to confluence.

-

Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

-

After two days, change the medium to DMEM with 10% FBS and 1 µg/mL insulin for another two days.

-

Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days, until mature adipocytes are formed (typically 8-10 days post-induction).

5.2.3 Treatment with Inhibitor

-

During the differentiation process or on mature adipocytes, treat the cells with various concentrations of this compound. Include a vehicle control.

5.2.4 Quantification of Lipogenesis (Oil Red O Staining)

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the lipid droplets by incubating with Oil Red O working solution for 10-20 minutes.

-

Wash extensively with water to remove unbound dye.

-

Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.

5.2.5 Data Analysis

-

Normalize the absorbance readings to a measure of cell viability (e.g., from a parallel plate) if necessary.

-

Calculate the percentage of inhibition of lipogenesis for each concentration of the inhibitor compared to the vehicle control.

-

Determine the EC50 value for the inhibition of lipogenesis.

Conclusion

This compound acts as a potent inhibitor of Nicotinamide N-methyltransferase. Its mechanism of action is centered on the preservation of the intracellular nicotinamide pool, leading to an increase in cellular NAD+ levels. This, in turn, modulates the activity of NAD+-dependent enzymes and influences key metabolic pathways, including mitochondrial function and lipid metabolism. The quantitative data for its analog, 5-amino-1MQ, demonstrate its efficacy both in vitro and in vivo. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other NNMT inhibitors. The potential of NNMT inhibitors as therapeutic agents for a range of diseases makes a thorough understanding of their mechanism of action essential for ongoing research and drug development efforts.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ Metabolism: Implications in Cellular Energy and Health - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. aboutnad.com [aboutnad.com]

- 7. NNMTi | TargetMol [targetmol.com]

- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-1MQ: A Technical Guide to its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-amino-1-methylquinolinium (5-amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). We delve into its mechanism of action, its profound effects on cellular metabolism, and its potential as a therapeutic agent in metabolic disorders. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and S-adenosylmethionine (SAM).[1] By catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), NNMT influences the intracellular pools of both NAD+ and SAM, two critical molecules in cellular energy homeostasis and epigenetic regulation.[2] Elevated expression of NNMT has been linked to obesity and type 2 diabetes.[3] 5-amino-1MQ has emerged as a potent and selective inhibitor of NNMT, making it a valuable tool for studying the metabolic consequences of NNMT inhibition and a promising candidate for therapeutic development.[4]

Mechanism of Action

5-amino-1MQ exerts its effects by directly binding to and inhibiting the enzymatic activity of NNMT.[4] This inhibition leads to a cascade of metabolic changes within the cell.

Impact on NAD+ Metabolism

By blocking the consumption of nicotinamide by NNMT, 5-amino-1MQ increases the availability of nicotinamide for the NAD+ salvage pathway. This leads to a significant elevation in intracellular NAD+ levels. NAD+ is a fundamental coenzyme for numerous metabolic reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation. It is also a critical substrate for NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including gene expression, DNA repair, and inflammation.[5][6]

Influence on S-adenosylmethionine (SAM) Levels

NNMT utilizes SAM as a methyl donor in the process of nicotinamide methylation. The inhibition of NNMT by 5-amino-1MQ preserves the intracellular pool of SAM. SAM is the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins (histones), thereby playing a critical role in epigenetic regulation.[2]

The signaling pathway of 5-amino-1MQ's action is depicted in the diagram below:

References

- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nutritionalsupplementshop.com [nutritionalsupplementshop.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. swolverine.com [swolverine.com]

- 6. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 5-Amino-N-ethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-N-ethylnicotinamide, a novel nicotinamide derivative. While the specific discovery of this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of Nicotinamide N-methyltransferase (NNMT) suggests its potential as a modulator of this key enzyme involved in cellular metabolism and energy homeostasis. This guide details a plausible synthetic route, experimental protocols, and the broader biological context of targeting NNMT.

Introduction: The Rationale for this compound Synthesis

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the cellular NAD+ pool.[1][2][3] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[4] Elevated NNMT expression has been linked to various metabolic disorders, including obesity and type 2 diabetes, as well as several types of cancer.[3][4] By depleting the cellular pool of nicotinamide available for NAD+ synthesis, overactive NNMT can impact numerous cellular processes that are dependent on NAD+, such as energy metabolism, DNA repair, and sirtuin activity.[1][2]

The development of small molecule inhibitors of NNMT is therefore a promising therapeutic strategy for these conditions.[4] Compounds such as 5-amino-1-methylquinolinium (5-amino-1MQ) have shown potent and selective inhibition of NNMT, leading to the reversal of diet-induced obesity in preclinical models.[5] The structural characteristics of these inhibitors provide a rationale for the design and synthesis of novel nicotinamide analogs. This compound is one such rationally designed molecule, featuring a 5-amino group, which is present in potent NNMT inhibitors, and an N-ethyl amide modification to potentially modulate its pharmacological properties. This guide outlines a feasible synthetic pathway for its preparation to enable further investigation of its biological activity.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 5-aminonicotinic acid. The proposed synthetic pathway involves the protection of the amino group, followed by the amidation of the carboxylic acid with ethylamine, and subsequent deprotection. A more direct approach, and the one detailed below, is the direct amidation of 5-aminonicotinic acid with ethylamine using a suitable coupling agent.

Overall Reaction:

A variety of modern peptide coupling reagents can be employed to facilitate the formation of the amide bond between the carboxylic acid of 5-aminonicotinic acid and the amino group of ethylamine. These reagents are designed to activate the carboxylic acid and promote efficient amide bond formation under mild conditions, minimizing side reactions.[6][7][8][9]

Experimental Protocols

Materials and Methods

Materials:

-

5-Aminonicotinic acid (≥97%)

-

Ethylamine (2.0 M solution in THF or as hydrochloride salt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Synthesis of this compound

Step 1: Amide Coupling Reaction

-

To a dry round-bottom flask under an inert atmosphere, add 5-aminonicotinic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add ethylamine (1.2 eq). If using ethylamine hydrochloride, add an additional equivalent of DIPEA.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane).

Step 2: Work-up and Purification

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a gradient elution (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, Methanol |

| Purity (Post-purification) | >95% (by HPLC) |

Table 2: Summary of a Representative Synthesis of this compound

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 5-Aminonicotinic Acid | 1.0 | 138.12 | 1.00 g |

| Ethylamine (2M in THF) | 1.2 | 45.08 | 4.34 mL |

| HATU | 1.2 | 380.23 | 3.30 g |

| DIPEA | 2.5 | 129.24 | 3.13 mL |

| Product | 165.19 | Yield: ~75-85% |

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

NNMT-Mediated NAD+ Salvage Pathway

Caption: The role of NNMT in the NAD+ salvage pathway and its potential inhibition.

References

- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 4. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-N-ethylnicotinamide: Properties, Synthesis, and Biological Activity

Disclaimer: Direct experimental data for 5-Amino-N-ethylnicotinamide is scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, N-ethylnicotinamide, and the well-characterized, structurally related Nicotinamide N-methyltransferase (NNMT) inhibitor, 5-amino-1MQ. This approach allows for an informed projection of the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The chemical and physical properties of this compound can be inferred from its constituent parts: the nicotinamide core, the ethylamide functional group, and the amino group at the 5-position. The following tables summarize the known properties of the parent compound, N-ethylnicotinamide, and provide projected properties for this compound.

Table 1: Physicochemical Properties

| Property | N-ethylnicotinamide | This compound (Projected) | Data Source |

| Molecular Formula | C₈H₁₀N₂O[1][2][3][4] | C₈H₁₁N₃O | - |

| Molecular Weight | 150.18 g/mol [1][2][3][4] | 165.19 g/mol | - |

| IUPAC Name | N-ethylpyridine-3-carboxamide[1] | 5-Amino-N-ethylpyridine-3-carboxamide | - |

| CAS Number | 4314-66-3[2] | Not available | - |

| Appearance | Solid[2] | Solid (presumed) | - |

| Solubility | Data not readily available. Likely soluble in water and polar organic solvents. | Expected to have increased polarity and water solubility compared to the parent compound due to the amino group. | - |

| Melting Point | Data not readily available. | Expected to be higher than N-ethylnicotinamide due to increased potential for hydrogen bonding from the amino group. | - |

| Boiling Point | Data not readily available. | Expected to be significantly higher than N-ethylnicotinamide. | - |

| pKa | Data not readily available. | The pyridine nitrogen will have a pKa around 3-4, and the anilinic amino group will have a pKa around 4-5. | - |

Table 2: Computed Properties

| Property | N-ethylnicotinamide | This compound (Projected) | Data Source |

| XLogP3 | 0.3[1] | Lower than 0.3 due to the polar amino group. | - |

| Hydrogen Bond Donor Count | 1[1] | 2 | - |

| Hydrogen Bond Acceptor Count | 2 | 3 | - |

| Rotatable Bond Count | 2 | 2 | - |

| Polar Surface Area | 42 Ų[1] | Higher than 42 Ų, suggesting increased polarity. | - |

Synthesis and Experimental Protocols

General Synthesis of Aminonicotinamides

A common approach involves the amidation of a protected aminonicotinic acid.

Step 1: Synthesis of 5-Aminonicotinic Acid This intermediate can be synthesized from commercially available starting materials, such as 5-bromonicotinic acid, through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Step 2: Protection of the Amino Group The amino group of 5-aminonicotinic acid would likely require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions during the subsequent amidation step.

Step 3: Amidation The protected 5-aminonicotinic acid can be converted to an amide through several standard methods:

-

Acyl Chloride Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ethylamine to form the desired amide.

-

Peptide Coupling Reagents: A more direct method involves the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) to couple the carboxylic acid directly with ethylamine.

Step 4: Deprotection The protecting group on the amino function is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the final product, this compound.

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical and Purification Protocols

-

Purification: The crude product would likely be purified using column chromatography on silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

High-Performance Liquid Chromatography (HPLC): Purity assessment and quantification can be performed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. Detection would be by UV absorbance at a wavelength determined by the UV spectrum of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. The spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would need to be consistent with the proposed structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Biological Activity and Signaling Pathways

The primary biological target of this compound is expected to be Nicotinamide N-methyltransferase (NNMT). This is based on the known activity of the structurally similar compound, 5-amino-1MQ, which is a potent and selective inhibitor of NNMT.[5][6]

Mechanism of Action: NNMT Inhibition

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), using S-adenosylmethionine (SAM) as the methyl donor.[5][7][8] This process is implicated in cellular metabolism and energy homeostasis. Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers.[7]

By inhibiting NNMT, this compound would be expected to prevent the methylation of nicotinamide. This leads to several downstream cellular effects:

-

Increased NAD⁺ Levels: By preventing the consumption of nicotinamide by NNMT, more of this precursor is available for the NAD⁺ salvage pathway, leading to an increase in cellular NAD⁺ levels.[7][9] NAD⁺ is a crucial coenzyme for numerous metabolic reactions.

-

Increased SAM Levels: Inhibition of NNMT reduces the consumption of the universal methyl donor, SAM.

-

Modulation of Cellular Metabolism: The increase in NAD⁺ can activate sirtuins, such as SIRT1, which are important regulators of metabolism and cellular aging.[10] This can lead to increased energy expenditure and a reduction in fat storage.[6]

Signaling Pathway of NNMT Inhibition

Caption: The proposed signaling pathway for this compound as an NNMT inhibitor.

Experimental Protocols for Assessing Biological Activity

NNMT Inhibition Assay The inhibitory activity of this compound against NNMT can be determined using a variety of in vitro assays. A common method is a fluorescence-based assay.[11][12]

-

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive fluorescent probe.[11][12][13] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of NNMT.

-

Procedure:

-

Recombinant human NNMT enzyme is incubated with nicotinamide and SAM in a suitable buffer.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The detection reagents (SAH hydrolase and the fluorescent probe) are added.

-

The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).[11]

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

Cell-Based Assays To assess the effects of this compound in a cellular context, experiments can be performed using relevant cell lines, such as adipocytes or hepatocytes.

-

Measurement of Intracellular NAD⁺ Levels:

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed, and the intracellular NAD⁺ levels are quantified using a commercially available NAD⁺/NADH assay kit. These kits typically use a colorimetric or fluorometric method based on an enzymatic cycling reaction.

-

-

Assessment of Lipogenesis:

-

Adipocyte precursor cells (e.g., 3T3-L1) are differentiated into mature adipocytes in the presence of this compound.

-

Lipid accumulation is quantified by staining with Oil Red O, a lipid-soluble dye. The stained lipid droplets are then extracted, and the absorbance is measured to determine the extent of lipogenesis.

-

Conclusion

While direct experimental data on this compound is limited, by drawing parallels with its parent compound and the well-studied NNMT inhibitor 5-amino-1MQ, we can project its properties and biological activities with a reasonable degree of confidence. It is anticipated to be a water-soluble solid that acts as an inhibitor of NNMT, leading to increased cellular NAD⁺ levels and subsequent effects on energy metabolism. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this novel compound. Further experimental validation is necessary to confirm these projected properties and to fully elucidate the therapeutic potential of this compound.

References

- 1. N-Ethylnicotinamide | C8H10N2O | CID 78007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. N-Ethylnicotinamide | CAS 4314-66-3 | LGC Standards [lgcstandards.com]

- 4. GSRS [precision.fda.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. peptidedosages.com [peptidedosages.com]

- 7. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 8. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revolutionhealth.org [revolutionhealth.org]

- 10. nbinno.com [nbinno.com]

- 11. tribioscience.com [tribioscience.com]

- 12. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 13. assaygenie.com [assaygenie.com]

In Vitro Characterization of 5-Amino-1-methylquinolinium (5-amino-1MQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of 5-amino-1-methylquinolinium (5-amino-1MQ), a potent and selective small molecule inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme implicated in various metabolic diseases and cancers, making it a compelling therapeutic target.[1][2][3] This guide details the mechanism of action, key experimental findings, and detailed protocols for the in vitro evaluation of 5-amino-1MQ, presenting quantitative data in a structured format and illustrating critical pathways and workflows through diagrams.

Introduction

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5] This enzymatic activity influences the NAD+ salvage pathway and cellular methylation potential.[1][6] Elevated NNMT expression is associated with obesity, type 2 diabetes, and various cancers.[1][2][3][7] 5-amino-1MQ has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity and cell permeability.[1][8] This guide summarizes the essential in vitro data and methodologies for its characterization.

Mechanism of Action

5-amino-1MQ acts as a selective inhibitor of NNMT.[4] By blocking NNMT, 5-amino-1MQ prevents the consumption of nicotinamide, leading to an increase in the cellular pool of NAD+, a critical coenzyme for cellular energy metabolism.[1][4][6] The inhibition of NNMT also leads to an accumulation of SAM, a universal methyl donor for various cellular processes.[8] This modulation of key metabolites shifts cellular metabolism towards increased energy expenditure and reduced fat storage.[1][6]

Signaling Pathways

The primary signaling pathway affected by 5-amino-1MQ is the one regulated by NNMT. Inhibition of NNMT by 5-amino-1MQ leads to a series of downstream effects on interconnected metabolic pathways.

Caption: NNMT Inhibition Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of 5-amino-1MQ.

Table 1: Enzyme Inhibition and Cellular Efficacy

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | Not explicitly stated, but potent inhibition observed | Biochemical Assay | [8] |

| EC50 | 2.3 ± 1.1 µM | Differentiated 3T3-L1 adipocytes (24h treatment) | [8] |

Table 2: Effects on Intracellular Metabolites in Differentiated Adipocytes (24h treatment)

| Metabolite | Concentration of 5-amino-1MQ | Fold Change vs. Control | Reference |

| 1-MNA | 30 µM | Significant reduction | [8] |

| NAD+ | 0.3 - 60 µM | Increased | [8] |

| SAM | 0.3 - 60 µM | Increased | [8] |

Table 3: Cytotoxicity in 3T3-L1 Cells (24h treatment)

| Concentration | Cytotoxicity | Reference |

| 10 µM | No significant impact on cell viability | [8] |

| 100 - 300 µM | Modest cytotoxicity | [8] |

| 600 µM | ~40% cytotoxicity | [8] |

Table 4: Selectivity Against Other Enzymes

| Enzyme | Inhibition by 5-amino-1MQ (up to 600 µM) | Reference |

| SIRT1 | No significant inhibition | [8] |

| NAMPT | No significant inhibition | [8] |

| DNMT1 | Not specified for 5-amino-1MQ, but related analogs showed high selectivity | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NNMT Inhibition Assay (Biochemical)

A non-coupled fluorescent assay can be used for direct real-time monitoring of NNMT activity.[8]

-

Principle: This assay directly measures the formation of the product, 1-methylnicotinamide.

-

Reagents:

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

5-amino-1MQ (test inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NNMT enzyme, and nicotinamide.

-

Add varying concentrations of 5-amino-1MQ to the wells of a microplate.

-

Initiate the reaction by adding SAM.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: NNMT Biochemical Assay Workflow

Cellular NNMT Activity Assay (EC50 Determination)

This assay measures the ability of 5-amino-1MQ to inhibit NNMT activity within a cellular context.

-

Cell Line: Differentiated 3T3-L1 adipocytes.

-

Principle: Quantify the reduction of intracellular 1-MNA levels after treatment with 5-amino-1MQ.

-

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the differentiated adipocytes with various concentrations of 5-amino-1MQ for 24 hours.

-

Harvest the cells and lyse them to extract intracellular metabolites.

-

Quantify the concentration of 1-MNA using LC/MS/MS.

-

Normalize 1-MNA levels to total cellular protein.

-

Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.[8]

-

Cell Viability Assay

To assess the cytotoxic effects of 5-amino-1MQ.

-

Cell Line: 3T3-L1 preadipocytes or other relevant cell lines.

-

Principle: Use a standard method like the MTT assay to measure cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of 5-amino-1MQ concentrations for a specified period (e.g., 24 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

Selectivity Assays

To determine the specificity of 5-amino-1MQ for NNMT over other related enzymes.

-

Enzymes: SIRT1, NAMPT, and various SAM-dependent methyltransferases (e.g., DNMT1).

-

Principle: Perform enzyme activity assays for each of the selected enzymes in the presence of high concentrations of 5-amino-1MQ.

-

Procedure:

-

SIRT1 Assay: A fluorometric assay using a fluorogenic peptide substrate.[8]

-

NAMPT Assay: A fluorometric assay that quantifies the NMN reaction product.[8]

-

DNMT1 Assay: A radiometric assay that measures the incorporation of a radiolabeled methyl group into a DNA substrate.[8]

-

For each assay, compare the enzyme activity in the presence of 5-amino-1MQ to a positive control inhibitor and an untreated control.

-

Conclusion

The in vitro data for 5-amino-1MQ strongly support its role as a potent and selective inhibitor of NNMT. It effectively reduces intracellular levels of 1-MNA, leading to increased NAD+ and SAM concentrations. These molecular effects translate into significant physiological responses, such as the suppression of lipogenesis in adipocytes.[1][8] The provided protocols offer a robust framework for the continued investigation and characterization of 5-amino-1MQ and other novel NNMT inhibitors. This guide serves as a valuable resource for researchers in the fields of metabolic disease, oncology, and drug discovery.

References

- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 4. peptidedosages.com [peptidedosages.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. swolverine.com [swolverine.com]

- 7. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 5-Amino-N-ethylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N-ethylnicotinamide, a small molecule inhibitor, has emerged as a significant tool in metabolic research. This technical guide provides an in-depth analysis of its primary molecular target, the associated signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Primary Molecular Target: Nicotinamide N-Methyltransferase (NNMT)

The principal molecular target of this compound is Nicotinamide N-methyltransferase (NNMT) .[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.[4][5] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[2][6] This enzymatic reaction is a key step in the NAD+ salvage pathway.[7]

The inhibition of NNMT by this compound is selective.[2][4] Studies have shown that it does not significantly inhibit other related enzymes at pharmacologically relevant concentrations, including S-adenosyl-methionine (SAM)-dependent methyltransferases and enzymes in the NAD+ salvage pathways like NAMPT and SIRT1.[4][7]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound (referred to as 5-amino-1MQ in some studies) with its primary target and other assessed enzymes.

| Parameter | Target/Enzyme | Cell Type/System | Value | Reference |

| EC50 | NNMT | Differentiated adipocytes | 2.3 ± 1.1 µM | [7] |

| Inhibition | SIRT1 | Recombinant human enzyme | No significant inhibition up to 300 µM | [7] |

| Inhibition | NAMPT | Recombinant human enzyme | No inhibition up to 100 µM | [7] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound revolves around its inhibition of NNMT, which triggers a cascade of downstream effects, primarily impacting the NNMT–NAD⁺–SIRT1 pathway.[1]

By blocking NNMT, this compound prevents the consumption of nicotinamide for methylation. This leads to an accumulation of nicotinamide, which can then be more readily converted into nicotinamide adenine dinucleotide (NAD⁺) through the NAD⁺ salvage pathway.[1][7] The resulting increase in intracellular NAD⁺ levels enhances the activity of NAD⁺-dependent enzymes, such as sirtuins (e.g., SIRT1).[1][6] Sirtuins are critical regulators of various cellular processes, including mitochondrial biogenesis, energy expenditure, and insulin sensitivity.[1][6]

The overall effect is a metabolic shift towards increased energy expenditure and reduced fat storage, which has been observed in preclinical studies.[1][4]

Experimental Protocols

The identification and validation of NNMT as the primary target of this compound involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

NNMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of NNMT by measuring the transfer of a radiolabeled methyl group from SAM to nicotinamide.

-

Materials: Recombinant human NNMT enzyme, nicotinamide, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT), scintillation cocktail, and a scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant NNMT enzyme, and nicotinamide.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or by using a stop solution).

-

Separate the radiolabeled product (1-methylnicotinamide) from the unreacted [³H]SAM (e.g., using a charcoal-based separation method).

-

Add a scintillation cocktail to the isolated product.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the inhibitor and determine the IC₅₀ value.

-

Cellular Target Engagement Assay (LC/MS/MS)

This assay measures the accumulation of intracellular metabolites upstream of the target enzyme as a result of its inhibition in a cellular context.

-

Materials: Differentiated adipocytes (e.g., 3T3-L1), cell culture medium, this compound, lysis buffer, internal standards for LC/MS/MS, and an LC/MS/MS system.

-

Procedure:

-

Culture differentiated adipocytes to confluence.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Collect the cell lysates and add internal standards for nicotinamide and NAD+.

-

Perform protein precipitation (e.g., with methanol) and centrifuge to remove precipitated proteins.

-

Analyze the supernatant using a validated LC/MS/MS method to quantify the intracellular concentrations of nicotinamide and NAD+.

-

Normalize the metabolite levels to the total protein concentration in each sample.

-

Plot the concentration-dependent increase in nicotinamide and NAD+ to determine the cellular EC₅₀.

-

Selectivity Assays (Fluorometric)

These assays are crucial to determine if the compound inhibits other related enzymes.

-

SIRT1 Activity Assay:

-

Principle: A fluorogenic peptide substrate is deacetylated by SIRT1 in the presence of NAD+. A developing solution then releases a fluorescent molecule.

-

Procedure:

-

In a microplate, combine recombinant human SIRT1 enzyme, a fluorogenic peptide substrate (e.g., from p53), and NAD+.

-

Add varying concentrations of this compound.

-

Incubate the reaction at 37°C.

-

Add a developing solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Compare the activity in the presence of the inhibitor to the control to determine the percent inhibition.

-

-

-

NAMPT Activity Assay:

-

Principle: NAMPT converts nicotinamide and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The production of NMN is then quantified in a coupled enzymatic reaction that generates a fluorescent signal.

-

Procedure:

-

Combine recombinant human NAMPT enzyme, nicotinamide, and PRPP in the presence of ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction at 37°C.

-

Add the coupling enzymes and substrate to generate the fluorescent product.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition.

-

-

Conclusion

The collective evidence strongly indicates that this compound is a selective inhibitor of Nicotinamide N-methyltransferase. Its mechanism of action, centered on the modulation of the NNMT–NAD⁺–SIRT1 pathway, presents a compelling rationale for its use in studying metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar small molecule inhibitors.

References

- 1. swolverine.com [swolverine.com]

- 2. peptidedosages.com [peptidedosages.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 5-Amino-N-ethylnicotinamide: An In-depth Technical Guide on Their Activity as Nicotinamide N-Methyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of 5-Amino-N-ethylnicotinamide, with a particular focus on their activity as inhibitors of Nicotinamide N-methyltransferase (NNMT). While direct experimental data on this compound is limited in the current body of scientific literature, extensive research on closely related analogs, particularly methylquinolinium derivatives, offers significant insights into the structure-activity relationships and therapeutic potential of this class of compounds. This guide will focus on the well-characterized analog, 5-amino-1-methylquinolinium (5-amino-1MQ), as a representative of this group.

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds.[1] Overexpression of NNMT has been implicated in various diseases, including obesity, type 2 diabetes, and cancer, making it a promising target for therapeutic intervention.[1][2] This guide summarizes the quantitative data on the activity of 5-amino-1MQ and its analogs, details the experimental protocols used to assess their efficacy, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Activity of 5-Amino-1MQ and Analogs

The following table summarizes the biological activity of 5-amino-1-methylquinolinium (5-amino-1MQ) and related analogs as NNMT inhibitors. The data highlights the potency of these compounds in cellular models.

| Compound | Assay System | Target | Activity Metric | Value | Reference |

| 5-amino-1-methylquinolinium (5-amino-1MQ) | Differentiated Murine Adipocytes | NNMT Inhibition | EC50 | 2.3 ± 1.1 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of 5-amino-1MQ.

NNMT Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of NNMT by measuring the formation of its product, S-adenosyl-L-homocysteine (SAH), which is coupled to a fluorescent signal.

-

Principle: Recombinant human NNMT is incubated with its substrates, nicotinamide (NA) and S-adenosyl-L-methionine (SAM), in the presence of the test compound. The reaction produces 1-methylnicotinamide (1-MNA) and SAH. The amount of SAH produced is then determined using a coupled enzyme system that results in a fluorescent product.

-

Procedure Outline:

-

Prepare a reaction mixture containing recombinant human NNMT enzyme, nicotinamide, and SAM in a suitable buffer.

-

Add varying concentrations of the test compound (e.g., 5-amino-1MQ) or a vehicle control.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the SAH detection reagents.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular NNMT Activity Assay

This assay measures the ability of a compound to inhibit NNMT activity within a cellular context by quantifying the levels of the NNMT product, 1-MNA.

-

Principle: Cultured cells (e.g., differentiated adipocytes) are treated with the test compound. After incubation, the intracellular concentration of 1-MNA is measured, typically by mass spectrometry. A reduction in 1-MNA levels indicates inhibition of NNMT.

-

Procedure Outline:

-

Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to mature adipocytes).

-

Treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Lyse the cells and extract the intracellular metabolites.

-

Quantify the concentration of 1-MNA in the cell lysates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Normalize the 1-MNA levels to the total protein concentration in each sample.

-

Calculate the EC50 value by plotting the percent reduction in 1-MNA against the compound concentration.

-

Selectivity Assays (Radiometric)

To ensure that the inhibitory activity is specific to NNMT, analogs are often tested against other related methyltransferases.

-

Principle: The activity of other methyltransferases (e.g., DNMT1, PRMT3) is measured in the presence of the test compound using a radiometric assay. This involves using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) and measuring the incorporation of the radiolabel into the specific substrate of the enzyme.

-

Procedure Outline for DNMT1:

-

A reaction is set up with recombinant human DNMT1 enzyme, a DNA substrate (e.g., Poly(dI-dC)), and radiolabeled SAM.

-

The test compound is added at various concentrations.

-

Following incubation, the radiolabeled DNA product is quantified to determine enzyme activity.[3]

-

-

Procedure Outline for PRMT3:

-

A reaction is performed with recombinant human PRMT3 enzyme, a histone H3 substrate, and radiolabeled SAM.

-

The test compound is included at different concentrations.

-

The amount of radiolabeled histone product is measured to assess enzyme activity.[3]

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of NNMT in the NAD+ salvage pathway and cellular methylation cycles. Inhibition of NNMT by structural analogs of this compound leads to an increase in nicotinamide and SAM levels, which can then be shunted into the NAD+ synthesis pathway, ultimately increasing cellular NAD+ concentrations.

Caption: NNMT's role in metabolism and its inhibition by 5-amino-1MQ.

Experimental Workflow

The diagram below outlines a typical experimental workflow for identifying and characterizing novel NNMT inhibitors, starting from initial screening to cellular activity assessment.

Caption: Workflow for discovery of novel NNMT inhibitors.

References

- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 5-Amino-1-Methylquinolinium (5-amino-1MQ) Research for Metabolic Disease and Obesity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the small molecule 5-amino-1-methylquinolinium (5-amino-1MQ), a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT). 5-amino-1MQ has garnered significant interest in the scientific community for its potential therapeutic applications in obesity, type 2 diabetes, sarcopenia, and other metabolic disorders. This document summarizes the core research findings, including quantitative data, detailed experimental protocols, and the underlying signaling pathways, to serve as a valuable resource for ongoing and future research in this field.

Core Mechanism of Action: Targeting NNMT to Modulate Cellular Metabolism

5-amino-1MQ functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme predominantly expressed in the liver and adipose tissue.[1][2][3] NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1] This enzymatic reaction has two significant consequences: it consumes nicotinamide, a key precursor in the NAD+ salvage pathway, and it depletes the cellular pool of the universal methyl donor, SAM.

By inhibiting NNMT, 5-amino-1MQ effectively blocks this methylation process, leading to several downstream effects that collectively enhance metabolic function:

-

Increased NAD+ Levels: The inhibition of NNMT preserves the cellular nicotinamide pool, making it available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous cellular processes, including mitochondrial energy production, DNA repair, and the activation of sirtuins, a class of proteins associated with longevity and metabolic health.[4][5]

-

Modulation of S-adenosylmethionine (SAM) Levels: By preventing the consumption of SAM for nicotinamide methylation, 5-amino-1MQ helps maintain the cellular SAM pool. SAM is a vital methyl donor for various epigenetic and metabolic processes.

-

Activation of SIRT1: The increased availability of NAD+ leads to the activation of Sirtuin 1 (SIRT1), often referred to as the "longevity gene."[3][5] SIRT1 plays a key role in regulating glucose and lipid metabolism, reducing inflammation, and improving insulin sensitivity.

The culmination of these effects is a shift in cellular metabolism towards increased energy expenditure, reduced fat storage, and improved overall metabolic health.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on 5-amino-1MQ.

| In Vitro Efficacy and Cytotoxicity | |

| Parameter | Value |

| NNMT Inhibition (EC50) in differentiated 3T3-L1 adipocytes | 2.3 ± 1.1 µM[5] |

| 3T3-L1 Pre-adipocyte Viability (24h treatment) | |

| 10 µM 5-amino-1MQ | No significant impact on cell viability[5] |

| 100-300 µM 5-amino-1MQ | Modest cytotoxicity[5] |

| Lipogenesis Inhibition in differentiating 3T3-L1 pre-adipocytes | |

| 30 µM 5-amino-1MQ | 50% reduction[5] |

| 60 µM 5-amino-1MQ | 70% reduction[5] |

| In Vitro Enzyme Selectivity | |

| Enzyme | Inhibition by 5-amino-1MQ |

| NAMPT | Not inhibited up to 100 µM[5] |

| SIRT1 | No significant inhibition from 10 nM to 300 µM[5] |

| DNMT1, PRMT3, COMT | High selectivity for NNMT over these related methyltransferases[6] |

| In Vivo Efficacy in Diet-Induced Obese (DIO) Mice | |

| Parameter | Result |

| Body Weight | Progressive loss over an 11-day treatment period[5][7] |

| White Adipose Tissue Mass | 35% decrease[7] |

| Adipocyte Size | Significant reduction[5][7] |

| Plasma Total Cholesterol | Approximately 30% lower than control[7] |

| Food Intake | No significant impact compared to control[5][7] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway of 5-amino-1MQ and a typical experimental workflow for its evaluation.

Figure 1: 5-amino-1MQ Signaling Pathway.

References

- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. nbinno.com [nbinno.com]

- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evolving-science.com [evolving-science.com]

The Therapeutic Potential of 5-Amino-1-methylquinolinium (5-Amino-1MQ): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Therapeutic Applications, Mechanism of Action, and Preclinical Evaluation of the NNMT Inhibitor 5-Amino-1MQ.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Amino-1-methylquinolinium (5-Amino-1MQ) is an investigational compound and is not approved for human use by any regulatory agency.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis, necessitating the development of novel therapeutic strategies. One promising target that has emerged is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Elevated NNMT expression is observed in the adipose tissue and liver of individuals with obesity and diabetes. 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of NNMT, has garnered significant attention for its potential to reverse diet-induced obesity and associated metabolic dysfunctions. This technical guide provides a comprehensive overview of the therapeutic applications, mechanism of action, and preclinical data related to 5-Amino-1MQ.

It is important to note that the compound of interest, 5-Amino-1-methylquinolinium, is often referred to in the literature as 5-Amino-1MQ. The user's initial query mentioned "5-Amino-N-ethylnicotinamide," which appears to be a misnomer, as the vast body of research points towards 5-Amino-1MQ as the selective NNMT inhibitor with the therapeutic applications discussed herein.

Mechanism of Action

5-Amino-1MQ exerts its therapeutic effects by selectively inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[3] This process has two significant metabolic consequences that are reversed by 5-Amino-1MQ:

-

Regulation of the NAD+ Salvage Pathway: By consuming nicotinamide, NNMT acts as a metabolic brake, reducing the pool of nicotinamide available for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+).[2] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Inhibition of NNMT by 5-Amino-1MQ preserves the nicotinamide pool, leading to increased intracellular NAD+ levels.[4] This, in turn, activates NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which are key regulators of metabolism and cellular longevity.[5]

-

Modulation of the S-adenosylmethionine (SAM) Cycle: The methylation reaction catalyzed by NNMT consumes SAM, the universal methyl donor for numerous biological reactions. By inhibiting NNMT, 5-Amino-1MQ can modulate the SAM cycle, which is interconnected with various metabolic pathways.

The culmination of these effects is an increase in cellular energy expenditure, a reduction in fat storage (lipogenesis), and an overall improvement in metabolic health.[4][6]

References

- 1. 2.5. Histological analysis of fat [bio-protocol.org]

- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Amino-1MQ in Cell Culture Experiments

Introduction

5-amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA).[1][3] This process consumes S-adenosylmethionine (SAM) as a methyl donor.[3] Elevated NNMT expression and activity have been linked to various chronic diseases, including obesity and type 2 diabetes.[3][4][5]

By inhibiting NNMT, 5-amino-1MQ prevents the consumption of nicotinamide, thereby increasing the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2][4] NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for various enzymes involved in DNA repair, gene expression, and stress response.[6][7][8] The inhibition of NNMT by 5-amino-1MQ leads to increased intracellular NAD+ and SAM levels, which in turn can boost cellular energy expenditure and suppress lipogenesis.[2][4] These characteristics make 5-amino-1MQ a valuable research tool for studying metabolic pathways, obesity, and age-related cellular changes.[1][3]

Mechanism of Action

5-amino-1MQ functions by selectively blocking the active site of the NNMT enzyme. This inhibition prevents the transfer of a methyl group from SAM to nicotinamide, leading to a downstream increase in NAD+ levels through the NAD+ salvage pathway.[1][2][6] Studies have shown that 5-amino-1MQ is highly selective for NNMT and does not significantly inhibit other methyltransferases or enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[2][4]

Data Presentation: In Vitro Efficacy of 5-amino-1MQ

The following tables summarize the quantitative data on the effects of 5-amino-1MQ in cell culture experiments, primarily using the 3T3-L1 adipocyte cell line.

Table 1: Potency and Efficacy of 5-amino-1MQ in 3T3-L1 Adipocytes

| Parameter | Value | Cell Type | Reference |

| EC50 (NNMT Inhibition) | 2.3 ± 1.1 µM | Differentiated 3T3-L1 adipocytes | [2] |

| Inhibition of 1-MNA Levels | ~60% reduction | Differentiated 3T3-L1 adipocytes | [2] |

| Inhibition of Lipogenesis | 50% reduction at 30 µM; 70% reduction at 60 µM | Differentiating 3T3-L1 pre-adipocytes | [2] |

Table 2: Effects of 5-amino-1MQ on Intracellular Metabolite Levels in 3T3-L1 Adipocytes

| Metabolite | Concentration of 5-amino-1MQ | Observed Effect | Reference |

| 1-MNA | 30 µM | Significant reduction in both pre-adipocytes and adipocytes | [2] |

| NAD+ | 1–60 µM | ~1.2–1.6-fold increase | [2] |

| NAD+ | 10 µM | Significant increase | [2] |

Table 3: Selectivity of 5-amino-1MQ for NNMT

| Enzyme | Concentration of 5-amino-1MQ | Observed Effect | Reference |

| NAMPT | Up to 100 µM | No inhibition | [2] |

| SIRT1 | Up to 300 µM | No significant inhibition | [2] |

| SIRT1 | 600 µM | Minor reduction in activity | [2] |

Experimental Protocols

Here are detailed protocols for key experiments involving 5-amino-1MQ in cell culture.

Protocol 1: 3T3-L1 Adipocyte Differentiation and Treatment with 5-amino-1MQ

This protocol describes the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes and their subsequent treatment with 5-amino-1MQ.

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

5-amino-1MQ

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Culture 3T3-L1 pre-adipocytes in growth medium (DMEM with 10% CS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the pre-adipocytes in appropriate culture plates and grow to confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

-

Maintenance (Day 4 onwards): After another 48 hours, switch to maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Replace the medium every 2 days. Full differentiation is typically achieved by day 9-10.

-

Treatment with 5-amino-1MQ: On the desired day of the experiment (e.g., day 9), treat the differentiated adipocytes with varying concentrations of 5-amino-1MQ (e.g., 1 µM to 60 µM) in fresh maintenance medium. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

Protocol 2: Oil Red O Staining for Lipogenesis Assay

This protocol is used to quantify lipid accumulation in differentiated 3T3-L1 cells treated with 5-amino-1MQ during differentiation.

Materials:

-

Differentiated and treated 3T3-L1 cells (from Protocol 1)

-

PBS

-

10% Formalin

-

Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)

-

Isopropanol

Procedure:

-

Fixation: After the treatment period, wash the cells gently with PBS and fix with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the fixed cells with water.

-

Staining: Add Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells with water several times to remove excess stain.

-

Image Acquisition: Visualize and capture images of the stained lipid droplets using a microscope.

-

Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding isopropanol to each well and incubate for 10 minutes with gentle shaking. Measure the absorbance of the eluted stain at a wavelength of approximately 510 nm using a spectrophotometer.

Protocol 3: Intracellular NAD+ Level Measurement

This protocol outlines a general method for measuring intracellular NAD+ levels using a commercially available colorimetric or fluorometric assay kit.

Materials:

-

Treated cells (from Protocol 1)

-

NAD+ Assay Kit (colorimetric or fluorometric)

-

PBS

-

Lysis Buffer (provided with the kit or a suitable alternative)

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment with 5-amino-1MQ, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.

-

Sample Preparation: Prepare the cell lysates according to the kit's instructions. This may involve centrifugation to remove cellular debris.

-

Assay: Perform the NAD+ assay according to the manufacturer's protocol. This typically involves adding a reaction mixture that generates a colored or fluorescent product in the presence of NAD+.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

-

Quantification: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the results to the protein concentration of the cell lysates.

Visualizations

Signaling Pathway of 5-amino-1MQ Action

Caption: Mechanism of 5-amino-1MQ action.

Experimental Workflow for Cell Culture

Caption: General experimental workflow.

References

- 1. peptidedosages.com [peptidedosages.com]

- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with 5-Amino-N-ethylnicotinamide

Introduction

5-Amino-N-ethylnicotinamide, often referred to as 5-amino-1MQ in scientific literature, is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[3][4] By inhibiting NNMT, 5-amino-1MQ has emerged as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes.[1][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of 5-amino-1MQ.

Mechanism of Action

NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[6] This reaction consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).[1] The inhibition of NNMT by 5-amino-1MQ blocks this process, leading to several downstream metabolic effects:

-

Increased NAD+ Levels: By preventing the consumption of nicotinamide by NNMT, more of it is available for the NAD+ salvage pathway, leading to increased intracellular concentrations of NAD+.[1][3] NAD+ is a crucial coenzyme for cellular energy metabolism and is essential for processes like glycolysis and the citric acid cycle.[1][6][7]

-

Increased SAM Levels: Inhibition of NNMT preserves the pool of the universal methyl donor, SAM.[3][4]

-

Reduced 1-MNA Production: The direct product of the NNMT reaction, 1-MNA, is significantly reduced.[1][3]

These changes collectively contribute to an increase in cellular energy expenditure and a reduction in fat storage (lipogenesis), without significantly impacting food intake.[1][4]

Caption: Mechanism of NNMT inhibition by 5-Amino-1MQ.

Data Presentation

Table 1: In Vitro Activity of 5-Amino-1MQ

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 | 2.3 ± 1.1 µM | Inhibition of 1-MNA production in differentiated 3T3-L1 adipocytes | [3] |

| Selectivity | No significant inhibition | Tested against NAMPT (up to 100 µM) and SIRT1 (up to 300 µM) | [3] |

| Lipogenesis Inhibition | 50% reduction at 30 µM70% reduction at 60 µM | Differentiating 3T3-L1 pre-adipocytes | [3] |

| Cytotoxicity | Modest at 100-300 µM~40% at 600 µM | 3T3-L1 pre-adipocytes after 24h treatment | [3] |

Table 2: Summary of In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Outcome | Reference |